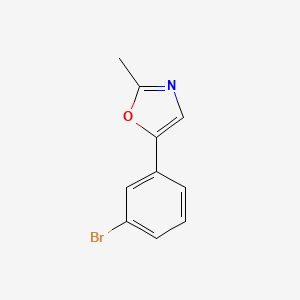![molecular formula C17H8F6O2 B15334365 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione CAS No. 67810-63-3](/img/structure/B15334365.png)
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring, which is further connected to an indene-dione structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione typically involves the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with indene-1,3-dione under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the condensation reaction, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The reaction mixture is typically subjected to purification steps, such as recrystallization or chromatography, to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the dione moiety to diols or other reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to degradation
Mecanismo De Acción
The mechanism of action of 2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects .
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate
- 5,5′-Bis(trifluoromethyl)-2,2′-bipyridine
- 3,5-Bis(trifluoromethyl)phenyl-substituted pyrazole derivatives
Uniqueness
2-[3,5-Bis(trifluoromethyl)phenyl]-1H-indene-1,3(2H)-dione is unique due to its indene-dione core structure combined with the trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable for various applications .
Propiedades
Número CAS |
67810-63-3 |
|---|---|
Fórmula molecular |
C17H8F6O2 |
Peso molecular |
358.23 g/mol |
Nombre IUPAC |
2-[3,5-bis(trifluoromethyl)phenyl]indene-1,3-dione |
InChI |
InChI=1S/C17H8F6O2/c18-16(19,20)9-5-8(6-10(7-9)17(21,22)23)13-14(24)11-3-1-2-4-12(11)15(13)25/h1-7,13H |
Clave InChI |
PTIDILCMTSFARB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=O)C(C2=O)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


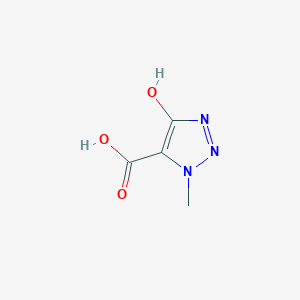
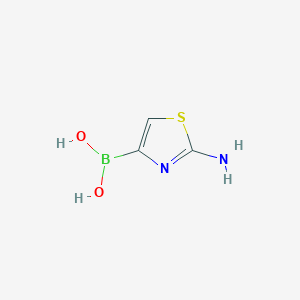
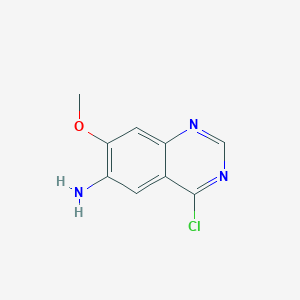
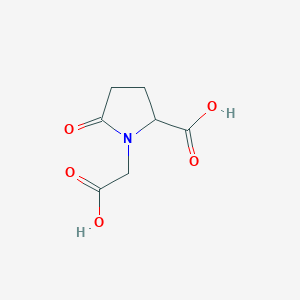


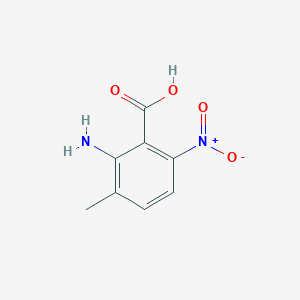
![2-(2-Bromophenyl)-5-methylimidazo[1,2-a]pyridine](/img/structure/B15334330.png)
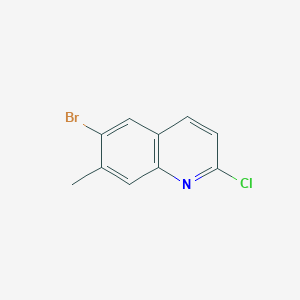
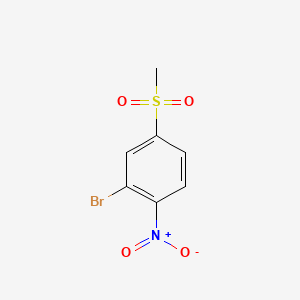

![1-Ethylcyclopentyl 6-Hydroxy-2-oxohexahydro-2H-3,5-methanocyclopenta[b]furan-7-carboxylate](/img/structure/B15334352.png)
